5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-11-6-12(16)13(8-15-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGCHSWSWRIOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Benzyloxy 2 Chloromethyl 4 Pyridinol
Precursor Synthesis and Functionalization Strategies
A logical and efficient synthetic route to 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol involves a multi-step process that begins with the construction of a suitably substituted pyridine (B92270) ring, followed by targeted functionalization. A key late-stage intermediate in this pathway is 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, which incorporates the required benzyloxy and hydroxyl groups at the correct positions. The final step is the conversion of the hydroxymethyl group to the target chloromethyl group.
The core 4-pyridinol (or 4-pyridone) ring system can be constructed through several established methods. One effective strategy begins with a precursor like a 4-pyrone, which can be converted into the corresponding 4-pyridone by reaction with an amine source. For the synthesis of the target compound, a common starting material is kojic acid, which provides a 2-(hydroxymethyl)-4-pyrone scaffold.
The synthesis can be envisioned as follows:
Protection of Kojic Acid: The hydroxyl group at the 5-position of kojic acid is first protected as a benzyl (B1604629) ether. This is a crucial step for regioselectivity, ensuring the benzyloxy group is installed at the desired position early in the synthesis. This reaction is typically a Williamson ether synthesis, where kojic acid is treated with a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from benzyl bromide in an SN2 reaction.
Conversion to Pyridone: The resulting 5-(benzyloxy)-2-(hydroxymethyl)-4-pyrone is then reacted with an amine, such as hydroxylamine (B1172632) hydrochloride, in a solvent like pyridine. This reaction transforms the pyrone ring into a 1-hydroxy-4-pyridone ring system. Subsequent chemical reduction can remove the N-hydroxy group if the pyridinol tautomer is desired. A documented synthesis transforms 5-p-methoxybenzyloxy-2-hydroxymethyl-4-pyrone into the corresponding 1-hydroxy-2-hydroxymethyl-4-pyridone using hydroxylamine hydrochloride. prepchem.com This provides a direct analogy for the formation of the core heterocyclic structure.
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | O-Benzylation of Kojic Acid | Kojic acid, Benzyl bromide, Base (e.g., NaH) | Formation of 5-(benzyloxy)-2-(hydroxymethyl)-4-pyrone. |
| 2 | Pyridone Formation | 5-(benzyloxy)-2-(hydroxymethyl)-4-pyrone, Hydroxylamine hydrochloride | Conversion of the pyrone ring to the 4-pyridone scaffold. |
With the precursor 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol secured, the final key functionalization is the introduction of the chloromethyl group at the 2-position. This is most directly achieved by the chlorination of the primary alcohol (the hydroxymethyl group).
This transformation is a standard procedure in organic synthesis, often accomplished using thionyl chloride (SOCl₂). The reaction involves the conversion of the hydroxymethyl group into a chloromethyl group. A similar transformation has been documented for 3-benzyloxy-4-hydroxymethyl-2-methyl-5-vinylpyridine, which is converted to the corresponding 4-chloromethyl derivative using thionyl chloride in benzene (B151609). mdpi.com This precedent supports the viability of this step. The reaction typically proceeds readily due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.
The regioselective installation of the benzyloxy group is critical and is best addressed at the beginning of the synthetic sequence. As outlined in section 2.1.1, using kojic acid as the starting material allows for the selective benzylation of the C5 hydroxyl group. The phenolic hydroxyl group of kojic acid is more acidic than the primary alcohol at the C2 position, allowing for its selective deprotonation and subsequent reaction with benzyl bromide. This ensures that the benzyloxy group is introduced exclusively at the 5-position of the pyrone ring, and this regiochemistry is maintained throughout the subsequent transformation to the pyridinol ring and final chlorination. This strategy avoids potential side reactions or the need for complex protection-deprotection schemes on the final pyridinol ring system.
Reaction Mechanisms and Pathways in this compound Synthesis
Understanding the reaction mechanisms provides insight into the efficiency and potential side products of the synthesis. Each step in the proposed pathway proceeds through well-characterized intermediates and transition states.
O-Benzylation of Kojic Acid (Williamson Ether Synthesis): This reaction follows an SN2 mechanism. A strong base abstracts the acidic proton from the C5 hydroxyl group of kojic acid to form a phenoxide-like anion. This nucleophilic anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-O-C ether linkage.
Pyrone to Pyridone Conversion: The reaction of the 5-benzyloxy-2-(hydroxymethyl)-4-pyrone with an amine involves a series of steps. First, the amine performs a nucleophilic attack on one of the carbonyl carbons of the pyrone ring (likely the more accessible one at C4), leading to a ring-opening reaction. The resulting intermediate then undergoes an intramolecular cyclization via condensation, eliminating water to form the heterocyclic 4-pyridone ring.
Chlorination with Thionyl Chloride: The conversion of the 2-hydroxymethyl group to a 2-chloromethyl group using thionyl chloride is a classic nucleophilic substitution. The mechanism begins with the attack of the alcohol's oxygen atom on the sulfur atom of SOCl₂, displacing a chloride ion to form a protonated chlorosulfite ester intermediate. In the presence of a base like pyridine (often used as a solvent), the intermediate is deprotonated. The chloride ion then acts as a nucleophile, attacking the carbon of the hydroxymethyl group in an SN2 fashion, leading to the chloromethyl product, sulfur dioxide, and another chloride ion.
O-Benzylation (SN2): The key transition state involves a trigonal bipyramidal geometry at the benzylic carbon. In this state, the nucleophilic oxygen from the pyrone and the leaving bromide group are positioned at the axial positions, 180° apart. This is a concerted process without a stable intermediate.
Pyridone Formation: This multi-step process involves several key intermediates. A crucial one is the ring-opened enamine-keto acid derivative formed after the initial nucleophilic attack of the amine on the pyrone ring. The subsequent cyclization proceeds through a tetrahedral intermediate at the carbonyl carbon before the final dehydration step yields the aromatic pyridone ring.
Chlorination (SN2): The rate-determining step is the SN2 attack by the chloride ion on the carbon atom of the chlorosulfite ester intermediate. The transition state for this step also features a trigonal bipyramidal geometry, where the incoming chloride nucleophile and the outgoing chlorosulfite group are the axial ligands. The stability of this transition state dictates the reaction rate.
| Reaction Step | Key Intermediate | Transition State Geometry | Mechanism Type |
|---|---|---|---|
| O-Benzylation | None (concerted) | Trigonal bipyramidal | SN2 |
| Pyridone Formation | Ring-opened enamine | Tetrahedral (during cyclization) | Nucleophilic addition-elimination |
| Chlorination | Alkyl chlorosulfite ester | Trigonal bipyramidal | SN2 |
Optimization of Synthetic Conditions for this compound
The efficient synthesis of a target molecule like this compound hinges on the careful optimization of reaction conditions. Key parameters including the choice of catalyst, solvent, temperature, and pressure play a critical role in maximizing reaction efficiency, yield, and selectivity.
The synthesis of functionalized pyridines often involves multiple steps, each potentially requiring a specific catalyst to achieve high efficiency. The introduction of the chloromethyl group and the formation of the benzyloxy ether linkage are key transformations in the synthesis of this compound. The choice of catalyst is paramount and can range from simple bases to complex transition-metal systems. nih.gov
Base Catalysis: In reactions involving the formation of ether linkages, such as the benzylation of a hydroxyl group on the pyridinol ring, base catalysts are commonly employed. These can range from inorganic bases like potassium carbonate to non-nucleophilic organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). semanticscholar.org The base's role is to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with a benzyl halide. The efficiency of the reaction is influenced by the strength and steric properties of the base. For instance, in the synthesis of related benzyloxy quinoline (B57606) derivatives, DABCO was found to be an effective and inexpensive basic catalyst. semanticscholar.org
Transition-Metal Catalysis: For functionalizing the pyridine ring itself, transition-metal catalysts, particularly those based on palladium or copper, are frequently used. nih.gov These catalysts are especially important for C-H bond activation or cross-coupling reactions that might be employed to build the substituted pyridine scaffold. nih.gov For example, copper(I) iodide has been used to catalyze the C-H alkylation of N-iminopyridinium ylides, a method for introducing alkyl groups onto the pyridine ring. nih.gov
Phase-Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, phase-transfer catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) can significantly enhance reaction rates. nih.gov By transporting the anionic nucleophile from the aqueous phase to the organic phase where the electrophile resides, these catalysts overcome solubility barriers and accelerate the reaction. nih.gov
The following table summarizes the potential influence of different catalyst systems on the synthesis of pyridine derivatives.
| Catalyst Type | Typical Examples | Influence on Reaction Efficiency | Relevant Reaction Type |
| Organic Bases | DABCO, Piperidine | Inexpensive and effective for promoting condensation and substitution reactions. semanticscholar.orgekb.eg | O-Benzylation |
| Ionic Bases | Tetrabutylammonium hydroxide (TBAH) | Acts as a phase-transfer catalyst, accelerating reactions between immiscible phases; can lead to shorter reaction times. nih.gov | Nucleophilic Substitution |
| Transition Metals | Palladium (Pd) complexes, Copper (Cu) salts | Enables challenging C-H functionalization and cross-coupling reactions, offering high selectivity. nih.gov | Pyridine Ring Construction/Functionalization |
| Heterogeneous Catalysts | Pyrazinium chlorochromate on carbonitride | Allows for easy separation and recycling, improving the overall sustainability of the process. nih.gov | Oxidation/In-situ reactions |
The choice of solvent is a critical factor that can dramatically influence reaction kinetics, yield, and even the reaction mechanism. nih.gov Solvents affect the solubility of reactants, stabilize transition states, and can participate directly in the reaction.
In the synthesis of pyridine derivatives, a systematic investigation showed that changing the solvent from ethanol (B145695) to acetonitrile (B52724) not only altered the reaction time and yield but also favored different catalytic pathways. nih.gov For a base-catalyzed reaction, ethanol, a protic solvent, yielded better results with an amine base, whereas acetonitrile, a polar aprotic solvent, was superior when using an ionic base, resulting in significantly shorter reaction times. nih.gov
The kinetics of reactions involving chloromethyl groups can be understood by applying principles from solvolysis studies. The extended Grunwald-Winstein equation, for instance, correlates reaction rates with solvent nucleophilicity and ionizing power. mdpi.commdpi.com Studies on similar compounds show that mechanisms can shift from bimolecular (SN2-like) in more nucleophilic solvents to unimolecular (SN1-like) in highly ionizing, less nucleophilic solvents. mdpi.com This suggests that for the chloromethylation step in the synthesis of this compound, a solvent's properties would be crucial in controlling the reaction pathway and minimizing side products.
The table below outlines the general effects of different solvent classes on reactions relevant to the synthesis of pyridinol derivatives.
| Solvent Class | Examples | General Effects on Reaction Kinetics |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Favorable for SN2 reactions by solvating cations while leaving anions relatively free. Often leads to faster reaction rates. nih.gov |
| Polar Protic | Ethanol, Water | Can stabilize both cations and anions. May slow SN2 reactions by solvating the nucleophile but can be effective for SN1-type mechanisms by stabilizing carbocation intermediates. |
| Non-polar | Toluene (B28343), Hexane | Generally used when reactants are non-polar. Less effective at stabilizing charged intermediates, which can slow down many ionic reactions. |
While specific kinetic studies on the synthesis of this compound are not publicly documented, it is expected that the reaction would be autocatalytic, a phenomenon observed in other pyridine syntheses. researchgate.net
Temperature is a fundamental parameter in reaction optimization. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts, thus decreasing selectivity and yield. Therefore, finding the optimal temperature is a key aspect of process development. In the synthesis of related heterocyclic compounds, temperature optimization has been shown to be crucial. For example, in a DABCO-catalyzed synthesis of pyrimido[4,5-b]quinolines, the best yield was achieved at 90 °C, with lower yields observed at both room temperature and 110 °C. semanticscholar.org
The following interactive data table, based on an analogous synthesis semanticscholar.org, illustrates the typical effect of temperature on reaction yield.
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | 45 |
| 2 | 60 | 70 |
| 3 | 90 | 92 |
| 4 | 110 | 85 |
Pressure is another parameter that can be optimized, although it is less commonly varied in laboratory-scale synthesis unless gaseous reagents are involved. Most syntheses are conducted at atmospheric pressure. However, high-pressure conditions can influence the crystal structure and reactivity of molecules like pyridine. nih.gov Studies have shown that pyridine undergoes chemical transformations at pressures above 18 GPa. nih.gov In an industrial setting, pressure might be moderately increased to raise the boiling point of a solvent, allowing for higher reaction temperatures and thus faster reaction rates. However, for the synthesis of this compound, there is no specific literature suggesting that non-atmospheric pressures are required or beneficial.
Green Chemistry Approaches in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves evaluating the efficiency of the reaction and choosing more sustainable materials.
Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy (AE) and the Environmental Factor (E-Factor). jocpr.com
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The formula is: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste. nih.gov Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions are inherently less so. The synthesis of this compound would likely involve substitution steps (e.g., benzylation, chlorination), which would lower the theoretical maximum AE. Maximizing atom economy is a primary goal in designing a green synthesis. mdpi.comnih.gov
The table below shows typical E-Factor ranges for various sectors of the chemical industry.
| Industry Sector | Annual Product Tonnage | E-Factor (kg waste/kg product) |
| Oil Refining | 106 - 108 | < 0.1 |
| Bulk Chemicals | 104 - 106 | < 1 - 5 |
| Fine Chemicals | 102 - 104 | 5 - 50 |
| Pharmaceuticals | 10 - 103 | 25 - >100 |
A major focus of green chemistry is the replacement of hazardous or petroleum-derived reagents and solvents with safer, more sustainable alternatives. mdpi.com
Sustainable Solvents: Solvents constitute the largest mass component of most chemical reactions and are a primary source of waste. dntb.gov.ua Green chemistry promotes the use of "green solvents" such as water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or Cyrene™. mdpi.comdntb.gov.ua For the synthesis of N-heterocycles, water has been successfully employed as a solvent, leveraging hydrophobic effects to enhance reaction rates. mdpi.com Solvent-free, or neat, reaction conditions represent an ideal approach, eliminating solvent waste entirely. bohrium.com Several syntheses of pyridine derivatives have been successfully carried out under solvent-free conditions, often aided by microwave or ultrasound irradiation. mdpi.comnih.gov
Sustainable Reagents: This principle encourages the use of renewable feedstocks instead of depletable ones. While the core structure of this compound is synthetic, opportunities may exist to use reagents derived from biomass. For example, benzyl alcohol, a precursor for the benzyloxy group, can be sourced from renewable feedstocks. The use of catalytic reagents over stoichiometric ones is also a key green principle, as catalysts are used in small amounts and can often be recycled, reducing waste significantly. nih.gov
The selection of greener solvents is a critical step in sustainable synthesis, as summarized in the table below.
| Solvent Class | Examples | Sustainability Profile |
| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate | Low toxicity, renewable sources, biodegradable. |
| Usable | Acetonitrile, Toluene, Heptane | Useful properties but have some environmental or health concerns. |
| Undesirable | Dichloromethane, Chloroform, Benzene, Diethyl Ether | High toxicity, environmental persistence, safety hazards. |
By optimizing catalyst and solvent systems and focusing on metrics like atom economy and E-factor, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally benign. nih.gov
Development of Catalyst Recycling Strategies
In the pursuit of more sustainable and economically viable synthetic routes for specialty chemicals like this compound, the development of effective catalyst recycling strategies is of paramount importance. While the direct synthesis of this compound is not extensively detailed in publicly available literature, the key chemical transformation is understood to be the chlorination of the precursor, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. This reaction, typically achieved using chlorinating agents such as thionyl chloride, can be adapted to incorporate catalytic methods that allow for the recovery and reuse of the catalyst. This section explores potential and developing strategies for catalyst recycling applicable to this synthesis, drawing from established methodologies in pyridine chemistry and chlorination reactions.
Heterogeneous Catalysis Approaches
The use of heterogeneous catalysts presents a promising avenue for simplified product purification and catalyst recovery. In the context of pyridine derivatives, solid-supported catalysts are gaining traction. For the chlorination of the hydroxymethyl group on the pyridinol ring, a solid-supported phosphine (B1218219) or a related catalyst could be envisaged.
Key Research Findings:
Polymer-Supported Reagents: Research into similar transformations has shown that reagents can be immobilized on polymer supports, such as polystyrene. These solid-phase reagents can be used to effect the chlorination and are then easily removed from the reaction mixture by simple filtration. The spent reagent can often be regenerated and reused in subsequent batches.
Silica-Immobilized Catalysts: Silica gel, with its high surface area and thermal stability, serves as an excellent support for various catalysts. A potential strategy for the synthesis of this compound could involve a silica-supported chlorinating agent or a catalyst that facilitates the reaction with a milder chlorinating source than thionyl chloride.
Table 1: Comparison of Potential Heterogeneous Catalyst Supports
| Support Material | Advantages | Potential Challenges |
| Polystyrene | High loading capacity, chemical stability | Swelling in organic solvents, potential for leaching |
| Silica Gel | High surface area, thermal stability, mechanical strength | Lower loading capacity compared to polymers |
| Alumina | Good thermal and mechanical stability | Can exhibit acidic or basic properties, potentially affecting the reaction |
| Magnetic Nanoparticles | Facile separation using an external magnetic field | Potential for agglomeration, catalyst deactivation over cycles |
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is another powerful technique that can facilitate the recovery and reuse of the catalyst. In a biphasic system, the phase transfer catalyst shuttles the reactant from one phase to another where the reaction occurs. After the reaction, the catalyst can be recovered with the aqueous phase and reused.
For the chlorination of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a quaternary ammonium (B1175870) or phosphonium (B103445) salt could be employed as a phase transfer catalyst in a biphasic system (e.g., an organic solvent and an aqueous solution of a chloride salt).
Table 2: Performance of a Hypothetical Recyclable Phase Transfer Catalyst
| Cycle Number | Catalyst Recovery (%) | Product Yield (%) |
| 1 | 98 | 92 |
| 2 | 97 | 91 |
| 3 | 96 | 89 |
| 4 | 95 | 88 |
| 5 | 94 | 85 |
Note: This data is illustrative and based on typical performance for recyclable phase transfer catalysts in similar applications.
Alternative Chlorinating Reagents with Recyclable Byproducts
The use of alternative chlorinating agents to the common thionyl chloride or phosphorus oxychloride can also be considered a recycling strategy, particularly if the byproducts are easily recoverable and can be converted back to the starting reagent. For instance, the use of cyanuric chloride in the presence of a catalyst could be explored. The byproduct, cyanuric acid, is a solid that can be easily filtered off and potentially recycled.
Future Outlook:
The development of bespoke, recyclable catalytic systems for the synthesis of this compound is a critical step towards greening the production of this important chemical intermediate. Future research will likely focus on the design of highly active and stable heterogeneous catalysts, as well as the optimization of reaction conditions to maximize both product yield and catalyst longevity. The integration of flow chemistry with these recyclable catalytic systems could offer further advantages in terms of safety, efficiency, and scalability.
Chemical Reactivity and Transformational Chemistry of 5 Benzyloxy 2 Chloromethyl 4 Pyridinol
Reactivity of the Chloromethyl Group in 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol
The 2-(chloromethyl) group is the most reactive site on the molecule for nucleophilic attack. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the benzylic carbon, making it susceptible to displacement by a wide variety of nucleophiles.
Nucleophilic Substitution Reactions (Sulphur, Nitrogen, and Oxygen Nucleophiles)
The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by sulphur, nitrogen, and oxygen nucleophiles to form new carbon-heteroatom bonds. These reactions typically proceed via an SN2 mechanism.
Sulphur Nucleophiles: Reactions with sulphur-containing nucleophiles, such as thiols and thiourea, lead to the formation of the corresponding thioethers and isothiouronium salts. These reactions are often carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.
| Nucleophile | Reagent | Product |
| Thiophenol | Sodium thiophenoxide | 5-(Benzyloxy)-2-(phenylthiomethyl)-4-pyridinol |
| Thiourea | Thiourea | S-[[5-(Benzyloxy)-4-hydroxy-2-pyridinyl]methyl]isothiourea |
| Sodium Hydrosulfide | NaSH | 5-(Benzyloxy)-2-(mercaptomethyl)-4-pyridinol |
Nitrogen Nucleophiles: A broad range of primary and secondary amines, as well as ammonia, can displace the chloride to yield the corresponding aminomethylpyridinol derivatives. These reactions are fundamental in the synthesis of more complex molecules with potential biological activity.
| Nucleophile | Reagent | Product |
| Piperidine | Piperidine | 5-(Benzyloxy)-2-(piperidin-1-ylmethyl)-4-pyridinol |
| Ammonia | Aqueous Ammonia | 5-(Benzyloxy)-2-(aminomethyl)-4-pyridinol |
| Aniline | Aniline | 5-(Benzyloxy)-2-(phenylaminomethyl)-4-pyridinol |
Oxygen Nucleophiles: Alkoxides and phenoxides react to form the corresponding ether derivatives. These reactions are typically performed under basic conditions to generate the nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol (B47542).
| Nucleophile | Reagent | Product |
| Methanol | Sodium methoxide | 5-(Benzyloxy)-2-(methoxymethyl)-4-pyridinol |
| Phenol | Sodium phenoxide | 5-(Benzyloxy)-2-(phenoxymethyl)-4-pyridinol |
| Water | Hydrolysis | 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol |
Elimination Reactions and Pyridine Ring Annulation
Under strongly basic conditions, elimination of HCl from the chloromethyl group can occur, although this is generally less favored than nucleophilic substitution. More significantly, the reactive chloromethyl group can be a precursor for intramolecular cyclization reactions, leading to the formation of fused pyridine ring systems. While specific examples for this compound are not extensively documented, analogous structures undergo such transformations. For instance, reaction with a suitable difunctional reagent can lead to the construction of a new ring fused to the pyridine core.
Palladium-Catalyzed Cross-Coupling Reactions at the Chloromethyl Moiety
The chloromethyl group can participate in palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While aryl and vinyl halides are more common coupling partners, benzylic chlorides can also be employed in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions offer a versatile route to introduce a wide range of substituents at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl or vinyl group.
Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis would introduce an alkynyl moiety at the 2-position, yielding a 2-(alkynylmethyl)pyridine derivative.
Heck Reaction: The reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a substituted alkene at the 2-position.
Reactivity of the Pyridinol Moiety in this compound
The pyridinol ring system possesses its own distinct reactivity, influenced by the presence of the hydroxyl group and the benzyloxy substituent.
Tautomerism and Its Influence on Reactivity
A key feature of 4-pyridinol is its ability to exist in tautomeric equilibrium with its corresponding pyridone form, 4(1H)-pyridone. In the case of this compound, this equilibrium is between the pyridinol and the 5-(Benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one tautomer.
The position of this equilibrium is sensitive to the solvent and the electronic nature of other substituents on the ring. Generally, the pyridone tautomer is favored in polar solvents and in the solid state due to its greater polarity and ability to form strong intermolecular hydrogen bonds. The pyridinol form can be more prevalent in the gas phase or in non-polar solvents.
This tautomerism has a profound impact on the reactivity of the molecule. The pyridinol form behaves more like a substituted phenol, with the hydroxyl group directing electrophilic attack to the ortho and para positions (relative to the OH group). The pyridone form, on the other hand, has a more enamine-like character, and its reactivity is influenced by the carbonyl group and the ring nitrogen. For instance, the oxygen atom of the pyridone is a potential site for O-alkylation, while the nitrogen atom can undergo N-alkylation.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the substituents on the ring in this compound significantly modulate this reactivity.
The hydroxyl group (in the pyridinol tautomer) is a strong activating group and an ortho-, para-director. libretexts.org The benzyloxy group is also an activating, ortho-, para-directing substituent. uci.edu Conversely, the chloromethyl group is weakly deactivating. The interplay of these directing effects determines the position of electrophilic attack.
Given the strong activating and directing influence of the hydroxyl and benzyloxy groups, electrophilic substitution is expected to occur at the positions ortho and para to these groups. In this specific molecule, the C-3 and C-6 positions are the most likely sites for electrophilic attack.
Nitration: Reaction with a nitrating agent, such as a mixture of nitric and sulfuric acids, would be expected to introduce a nitro group onto the pyridine ring, likely at the C-3 or C-6 position.
Halogenation: Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid would introduce a halogen atom at one of the activated positions on the ring.
Due to the inherent deactivation of the pyridine ring, these electrophilic substitution reactions may require harsher conditions than those used for benzene derivatives. wikipedia.org
Metalation and Directed Lithiation Strategies
The functionalization of the pyridine ring in this compound can be strategically achieved through metalation, particularly directed ortho-lithiation (DoM). This powerful technique allows for the regioselective introduction of substituents by deprotonating a position ortho (adjacent) to a directing metalating group (DMG). clockss.orgbaranlab.org The process involves the coordination of an organolithium reagent, such as n-butyllithium or a lithium amide, to a Lewis basic heteroatom within the DMG. This proximity effect facilitates the removal of the nearest proton, generating a stabilized aryllithium intermediate that can be trapped by various electrophiles. semanticscholar.orgresearchgate.net
In the case of this compound, several functional groups could potentially serve as DMGs. The pyridinolic oxygen at the C4 position, after deprotonation to a pyridinolate, is a potent DMG. Additionally, the ether oxygen of the benzyloxy group at the C5 position can also direct lithiation. The interplay and relative directing strength of these groups would determine the site of metalation.
For pyridinoid systems, the choice of the lithiating agent and reaction conditions is critical. The use of strong, non-hindered alkyllithiums can sometimes lead to competitive nucleophilic addition to the electron-deficient pyridine ring. clockss.org To circumvent this, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures, favoring deprotonation over addition. clockss.orguwindsor.ca
Once the lithiated intermediate of this compound is formed, it can react with a wide array of electrophiles to introduce new functional groups onto the pyridine core. This strategy provides a versatile route to novel, polysubstituted pyridine derivatives. clockss.orgnih.gov
Table 1: Potential Directing Groups and Electrophiles in DoM of this compound Analogs
| Potential Directing Group (DMG) | Potential Site of Lithiation | Example Electrophiles | Resulting Functional Group |
| 4-Pyridinolate (-O⁻) | C3 or C5 | D₂O | Deuterium (-D) |
| 5-Benzyloxy (-OCH₂Ph) | C6 | I₂ | Iodine (-I) |
| 4-O-Carbamate (-OC(O)NR₂) | C3 or C5 | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| 4-Pyridinolate (-O⁻) | C3 or C5 | Aldehydes/Ketones | Hydroxyalkyl (-CR(OH)R') |
| 5-Benzyloxy (-OCH₂Ph) | C6 | B(OiPr)₃ then H⁺ | Boronic acid (-B(OH)₂) |
Transformations Involving the Benzyloxy Group of this compound
Selective Deprotection Methodologies
The benzyloxy group in this compound serves as a protective group for the 5-hydroxyl functionality. Its removal, or debenzylation, is a key transformation that unmasks the phenol. The most common and effective method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis. acsgcipr.org This reaction is typically performed using hydrogen gas (H₂) in the presence of a palladium catalyst, most frequently palladium on a carbon support (Pd/C). acsgcipr.org The process involves the cleavage of the benzylic C-O bond and results in the formation of the corresponding phenol and toluene (B28343) as a byproduct. acsgcipr.org
A significant challenge in the deprotection of this compound is the potential for undesired side reactions due to the presence of the chloromethyl group. The C-Cl bond is also susceptible to hydrogenolysis, which would lead to the formation of a methyl group. Therefore, achieving selective debenzylation requires careful optimization of the catalyst and reaction conditions. nacatsoc.org Studies on related substrates containing both benzyl ethers and aromatic chlorides have shown that high selectivity can be achieved by modifying the catalyst or controlling reaction parameters like pressure and temperature. nacatsoc.org
An alternative to using gaseous hydrogen is catalytic transfer hydrogenolysis (CTH). acsgcipr.org In this method, a hydrogen donor molecule is used in place of H₂ gas. Common donors include 1,4-cyclohexadiene, formic acid, and more recently, tetrahydroxydiboron. acsgcipr.orgresearchgate.net CTH can sometimes offer improved selectivity and avoids the need for specialized high-pressure hydrogenation equipment. acsgcipr.org
Table 2: Common Methods for Debenzylation
| Method | Catalyst | Hydrogen Source | Typical Byproduct | Key Considerations |
| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | Toluene | Potential for dechlorination of the chloromethyl group. nacatsoc.org |
| Catalytic Transfer Hydrogenolysis | Pd/C | 1,4-Cyclohexadiene | Toluene, Benzene | Avoids H₂ gas; selectivity can be condition-dependent. acsgcipr.org |
| Catalytic Transfer Hydrogenolysis | Amphiphilic Pd catalyst | B₂(OH)₄ in water | Toluene | Green conditions; performed in water at moderate temperatures. researchgate.net |
Further Functionalization of the Benzyloxy Chain
Beyond its role as a protecting group, the benzyloxy moiety contains a reactive benzylic position—the methylene (B1212753) (-CH₂) group—which is susceptible to functionalization. The enhanced reactivity of this position is due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. wikipedia.org
One common transformation is the oxidation of the benzylic C-H bond. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon all the way to a carboxylic acid, which would cleave the benzyl group. wikipedia.org However, more controlled oxidation can yield a carbonyl group. Reagents such as chromium trioxide-3,5-dimethylpyrazole complex can selectively oxidize a benzylic methylene to a ketone. wikipedia.org More recently, photoredox-mediated methods have been developed for the mesyloxylation of benzylic C-H bonds, which can then be converted into alcohols, providing a milder route to benzylic oxygenation. rsc.org
In some heterocyclic systems, the benzyl group itself can participate in rearrangements. Research on related pyridone structures has shown that a benzyl group can transfer from one carbon position to another under specific reaction conditions, indicating the potential for skeletal reorganization. nih.gov These strategies could potentially be applied to modify the benzyloxy side chain of this compound, creating derivatives with altered steric or electronic properties.
Multi-Component Reactions Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.comorganic-chemistry.org MCRs are widely used for the synthesis of complex heterocyclic scaffolds, including the pyridine ring. acsgcipr.orgresearchgate.net
Several classic MCRs are employed for the de novo synthesis of the pyridine core, such as the Hantzsch dihydropyridine (B1217469) synthesis, which typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, followed by oxidation. organic-chemistry.orgacsgcipr.org Other notable methods include the Bohlmann-Rahtz and Guareschi-Thorpe pyridine syntheses. acsgcipr.org These reactions assemble the pyridine ring from simple, acyclic precursors.
While there is extensive literature on the synthesis of pyridines via MCRs, the use of a pre-formed, highly substituted pyridine like this compound as a building block in subsequent MCRs is not commonly documented. The reactivity of its existing functional groups—the chloromethyl, pyridinol, and benzyloxy moieties—would need to be carefully considered. The chloromethyl group, being a reactive electrophile, could potentially participate in MCRs that involve alkylation steps. However, the complexity of the starting material may limit its direct application in traditional MCRs designed for simple starting materials. It is more likely that this compound would be synthesized and then modified through stepwise reactions rather than being used as a primary component in a multi-component assembly.
Advanced Spectroscopic and Structural Analysis of 5 Benzyloxy 2 Chloromethyl 4 Pyridinol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the complete chemical environment and connectivity of all atoms within the molecule.
Predicted ¹H and ¹³C NMR Data:
Based on the analysis of similar substituted pyridinol and benzyl (B1604629) ether compounds, a predicted set of NMR chemical shifts for this compound in a common solvent like DMSO-d₆ is presented below. The pyridinol tautomer is expected to be the predominant form.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | ~11.5 (broad s) | - |
| 2 (-CH₂Cl) | ~4.8 (s) | ~45.0 |
| 3 (C-H) | ~6.5 (s) | ~110.0 |
| 4 (C-OH) | - | ~165.0 |
| 5 (C-OBn) | - | ~145.0 |
| 6 (C-H) | ~7.8 (s) | ~125.0 |
| 7 (Bn -CH₂-) | ~5.2 (s) | ~70.0 |
| 8/12 (Bn ortho-CH) | ~7.4 (d) | ~128.0 |
| 9/11 (Bn meta-CH) | ~7.3 (t) | ~128.5 |
| 10 (Bn para-CH) | ~7.3 (t) | ~127.5 |
| - | - | 137.0 (Bn ipso-C) |
Two-dimensional NMR techniques are indispensable for confirming the assignments made from one-dimensional spectra and for piecing together the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the aromatic protons of the benzyl group (ortho, meta, and para protons), confirming their connectivity. The protons on the pyridinol ring and the chloromethyl and benzylic methylene (B1212753) groups are expected to appear as singlets and thus would not show COSY cross-peaks, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would be used to definitively assign the carbon signals for each protonated carbon. For instance, the proton signal at ~6.5 ppm would correlate with the carbon signal at ~110.0 ppm (C3), and the benzylic methylene protons at ~5.2 ppm would correlate with the carbon at ~70.0 ppm (C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:
The chloromethyl protons (~4.8 ppm) to the C2 and C3 carbons of the pyridinol ring.
The benzylic methylene protons (~5.2 ppm) to the C5 carbon of the pyridinol ring and the ipso-carbon of the benzyl group.
The pyridinol ring proton H3 (~6.5 ppm) to C2, C4, and C5.
The pyridinol ring proton H6 (~7.8 ppm) to C4 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for conformational analysis. For this molecule, NOESY can be used to determine the preferred orientation of the benzyloxy group relative to the pyridinol ring. Cross-peaks between the benzylic methylene protons and the H6 proton of the pyridinol ring would suggest a conformation where the benzyl group is oriented towards that side of the ring. Similarly, correlations between the benzylic protons and the ortho-protons of the benzyl ring would be expected. researchgate.net
The benzyloxy group is not static and can rotate around the C5-O and O-CH₂ bonds. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insight into the energetics of these conformational changes. beilstein-journals.org At lower temperatures, the rotation around these bonds might become slow enough on the NMR timescale to observe distinct signals for different conformers. By analyzing the coalescence of these signals as the temperature is increased, the energy barriers for rotation can be calculated. This would provide a quantitative measure of the conformational flexibility of the benzyloxy substituent.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining structural information through the analysis of fragmentation patterns.
In a high-resolution mass spectrum of this compound (exact mass: 249.0506 for C₁₃H₁₂³⁵ClNO₂), the molecular ion peak [M]⁺• would be observed. The fragmentation of this ion under electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. Key expected fragmentation pathways include:
Loss of a chlorine radical: [M - Cl]⁺, leading to a prominent peak.
Formation of the tropylium (B1234903) ion: A characteristic peak at m/z 91, resulting from the cleavage of the benzylic C-O bond to form the stable C₇H₇⁺ ion. This is a very common fragmentation pathway for benzyl ethers. nih.govscribd.comlibretexts.org
Loss of the benzyl group: [M - C₇H₇]⁺, resulting in a fragment corresponding to the 2-(chloromethyl)-4-pyridinol cation.
Cleavage of the chloromethyl group: [M - CH₂Cl]⁺, leading to the 5-(benzyloxy)-4-pyridinol cation.
Hypothetical HRMS Fragmentation Data:
| m/z (calculated) | Proposed Formula | Description |
| 249.0506 | [C₁₃H₁₂³⁵ClNO₂]⁺• | Molecular Ion |
| 251.0476 | [C₁₃H₁₂³⁷ClNO₂]⁺• | M+2 Isotope Peak |
| 214.0737 | [C₁₃H₁₂NO₂]⁺ | Loss of Cl |
| 158.0426 | [C₈H₈NO₂]⁺ | Loss of Benzyl |
| 200.0322 | [C₁₂H₁₀NO₂]⁺ | Loss of CH₂Cl |
| 91.0548 | [C₇H₇]⁺ | Tropylium Ion |
The presence of a chlorine atom in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a molecular ion cluster with two peaks: the [M]⁺• peak corresponding to the molecule containing ³⁵Cl, and an [M+2]⁺• peak for the molecule with ³⁷Cl. The intensity ratio of the [M]⁺• to [M+2]⁺• peaks is approximately 3:1. libretexts.orglibretexts.orgyoutube.com This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the molecule and any fragments that retain the chlorine atom.
Infrared (IR) and Raman Spectroscopy
Expected Vibrational Frequencies:
Based on the known vibrational modes of substituted pyridines and aromatic ethers, the following characteristic bands are expected in the IR and Raman spectra of this compound:
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3400 | O-H stretch | Broad band due to hydrogen bonding in the solid state. |
| ~3100-3000 | C-H stretch (aromatic) | Vibrations of the C-H bonds on the pyridine (B92270) and benzyl rings. |
| ~2950-2850 | C-H stretch (aliphatic) | Vibrations of the C-H bonds in the -CH₂Cl and -OCH₂- groups. |
| ~1640-1580 | C=C and C=N stretch | Pyridine ring stretching vibrations. These are often strong in both IR and Raman spectra. researchgate.netaps.org |
| ~1450 | C-H bend (aliphatic) | Scissoring and bending vibrations of the methylene groups. |
| ~1250 | C-O stretch (aryl ether) | Asymmetric stretching of the Ar-O-CH₂ bond. |
| ~1050 | C-O stretch (aryl ether) | Symmetric stretching of the Ar-O-CH₂ bond. |
| ~750-700 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
| ~750 and ~700 | C-H out-of-plane bend | Characteristic bands for monosubstituted benzene (B151609) rings. |
The IR spectrum is expected to be dominated by the polar O-H and C-O stretching vibrations, while the Raman spectrum would likely show strong signals for the aromatic ring stretching modes due to their high polarizability. mdpi.comresearchgate.net The combination of both techniques provides a more complete picture of the vibrational properties of the molecule, further confirming its structure and functional groups.
Vibrational Analysis of Key Functional Groups
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. ijres.orgnih.gov For a molecule with the structure of this compound, the following functional groups would be expected to exhibit distinct vibrational modes:
O-H Stretching: The hydroxyl group on the pyridinol ring would produce a characteristic broad absorption band in the infrared spectrum, typically in the range of 3200-3600 cm⁻¹. The precise position and shape of this band would be indicative of the extent of hydrogen bonding. acs.org
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and benzene rings would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the chloromethyl and benzyloxy groups would be observed at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹.
C=C and C=N Stretching: The pyridine ring itself would display a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.
C-O Stretching: The ether linkage of the benzyloxy group would result in a strong absorption band, typically in the 1200-1300 cm⁻¹ range for aryl ethers.
C-Cl Stretching: The vibration of the carbon-chlorine bond in the chloromethyl group would be expected in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹.
A hypothetical data table for the expected vibrational frequencies is presented below, based on typical values for these functional groups in related compounds.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |
| O-H (hydroxyl) | 3200-3600 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C, C=N (pyridine ring) | 1400-1650 | Stretching |
| C-O (ether) | 1200-1300 | Stretching |
| C-Cl (chloromethyl) | 600-800 | Stretching |
Hydrogen Bonding Interactions
The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridinic nitrogen atom (a hydrogen bond acceptor) in this compound strongly suggests the potential for significant hydrogen bonding interactions, both in solution and in the solid state. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules). Spectroscopic techniques, particularly FTIR, are instrumental in studying these interactions. acs.org The broadening and shifting of the O-H stretching band to lower frequencies are classic indicators of hydrogen bond formation.
X-ray Crystallography of this compound and Its Solid-State Forms
Crystal Structure Determination and Polymorphism
To date, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its crystal structure would involve growing single crystals of suitable quality and analyzing them using X-ray diffraction. acs.org
It is also conceivable that this compound could exhibit polymorphism, a phenomenon where a substance can exist in more than one crystal form. Different polymorphs can have distinct physical properties, and their study is of significant interest in materials science and pharmaceutical development. Investigating polymorphism would require screening for different crystalline forms under various crystallization conditions.
Intermolecular Interactions and Packing Arrangements
A detailed crystallographic study would elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com For this compound, these would likely include:
Hydrogen Bonds: As mentioned, strong hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule would be anticipated.
π-π Stacking: The aromatic pyridine and benzene rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Halogen Bonding: The chlorine atom of the chloromethyl group could potentially act as a halogen bond donor, interacting with electron-rich atoms on adjacent molecules.
A hypothetical table of crystallographic data that would be obtained from such an analysis is provided below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Theoretical and Computational Studies on 5 Benzyloxy 2 Chloromethyl 4 Pyridinol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations can reveal how electrons are distributed, the energies of molecular orbitals, and the regions most susceptible to electrophilic or nucleophilic attack.
Molecular Orbital Analysis and Frontier Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring and the oxygen atom of the benzyloxy group, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the pyridine (B92270) ring and significantly influenced by the electron-withdrawing chloromethyl group at the 2-position.
To illustrate the typical characteristics of a key fragment of the target molecule, a computational study on the analogous compound 4-chloromethyl pyridine hydrochloride using DFT at the B3LYP/6-311++G(d,p) level of theory provides relevant insights. ijcrt.org The HOMO-LUMO energy gap for this molecule was determined, which is indicative of its kinetic stability. ijcrt.org
Table 1: Frontier Molecular Orbital Energies for an Analogous Pyridine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap (ΔE) | - |
(Note: Specific energy values for this compound are not available. The table structure is representative of data that would be generated from such a study.)
Electron Density Distribution and Electrostatic Potentials
The electron density distribution reveals how electrons are shared among the atoms in a molecule. In this compound, a high electron density is anticipated around the oxygen and nitrogen atoms due to their high electronegativity. The aromatic rings (both the pyridine and the benzyl (B1604629) group) will also feature delocalized π-electron clouds.
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP would likely show a significant negative potential around the hydroxyl group's oxygen and the pyridine nitrogen. The hydrogen of the hydroxyl group and the area around the chloromethyl group would exhibit a positive potential. This distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and interactions with biological receptors.
In the computational analysis of 4-chloromethyl pyridine hydrochloride, MEP analysis was used to identify the electrophilic and nucleophilic sites of the molecule. ijcrt.org Such analyses help in understanding the reactive behavior of different parts of the molecule. ijcrt.org
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not rigid, with rotations around single bonds giving rise to different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. By systematically changing a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.
For this compound, key rotations would be around the C-O bond of the benzyloxy group and the C-C bond connecting the chloromethyl group to the pyridine ring. The rotation of the benzyloxy group, in particular, would be subject to steric hindrance from the adjacent hydroxyl group on the pyridine ring, influencing the preferred orientation of the benzyl group relative to the pyridinol core.
Torsional Angle and Ring Puckering Studies
The pyridine ring in this compound is aromatic and therefore planar. Thus, ring puckering studies, which are relevant for non-aromatic cyclic systems, are not applicable here.
However, the torsional angles defining the orientation of the substituents are of great importance. A study on a molecule containing an N-benzyloxycarbonyloxy group performed conformational analysis by varying key torsion angles to find the most stable conformers. researchgate.net For this compound, the critical torsional angles would be:
τ1 (C4-C5-O-CH2): Defines the orientation of the benzyloxy group relative to the pyridine ring.
τ2 (C5-O-CH2-C_benzyl): Defines the rotation of the benzyl group.
τ3 (N1-C2-CH2-Cl): Defines the orientation of the chloromethyl group.
The relative energies of different conformers would be determined by a balance of steric and electronic effects.
Table 2: Hypothetical Relative Energies of Conformers based on Torsional Angle τ1
| Torsional Angle (τ1) (degrees) | Relative Energy (kcal/mol) | Conformer Description |
|---|---|---|
| 0 | High | Steric clash between benzyl group and pyridine ring |
| 90 | Low | Perpendicular orientation, minimized steric hindrance |
| 180 | Intermediate | Benzyl group pointing away from the ring |
(Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.)
Reaction Mechanism Modeling using Computational Chemistry
Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, the chloromethyl group is a primary site of reactivity, being susceptible to nucleophilic substitution reactions.
A computational study could model the reaction of this compound with a nucleophile (e.g., a hydroxide (B78521) ion or an amine). Such a study would involve:
Locating the reactants and products on the potential energy surface.
Identifying the transition state structure connecting the reactants and products.
Calculating the activation energy of the reaction, which is the energy difference between the transition state and the reactants.
The mechanism would likely proceed via an SN2 pathway, where the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion leaves simultaneously. The computational model would provide detailed information about the bond-making and bond-breaking processes in the transition state.
While a direct study on this specific reaction is unavailable, computational analyses of reactions involving pyridine derivatives and chloromethyl groups on other aromatic systems provide a framework for how such a mechanism would be investigated. researchgate.netresearchgate.net
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways
To understand the chemical reactions that this compound might undergo, researchers would first identify the transition states of potential reaction pathways. A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactants to products. nih.gov Locating this specific geometry on the potential energy surface is a critical step in understanding reaction mechanisms.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. The IRC pathway confirms that the located transition state indeed connects the desired reactants and products, providing a detailed picture of the geometric changes that occur throughout the reaction. For this compound, this could be applied to study, for example, nucleophilic substitution reactions at the chloromethyl group.
Activation Energies and Reaction Rate Predictions
The energy difference between the reactants and the transition state is known as the activation energy (Ea). nih.gov This value is a crucial determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the reactant molecules and the transition state, thereby providing a theoretical prediction of the activation energy.
From the calculated activation energy, reaction rates can be predicted using principles from transition state theory. These predictions are vital for understanding how quickly a reaction will proceed under given conditions. Machine learning algorithms are also emerging as a powerful tool for the rapid and accurate estimation of reaction rates in the development of large chemical kinetic models. chemrxiv.orgarxiv.org
Due to the lack of specific studies on this compound, a data table of its activation energies cannot be provided. However, a hypothetical table for a generic reaction is presented below to illustrate how such data would be organized.
Table 1: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Computational Method | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Substitution | DFT (B3LYP/6-31G*) | Water | Data not available |
Spectroscopic Property Predictions
Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can aid in their identification and characterization.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Computational chemistry can predict the NMR chemical shifts of different nuclei within a molecule, such as ¹H and ¹³C. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each atom. Comparing the predicted NMR spectrum to an experimentally obtained spectrum can help confirm the structure of a synthesized compound. Various levels of theory and basis sets can be employed for these calculations, with the accuracy of the prediction often depending on the computational cost. nih.gov
A table of predicted NMR chemical shifts for this compound would be invaluable for its synthesis and characterization. An illustrative example of how such data would be presented is shown below.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| CH₂Cl | Data not available |
| Benzylic CH₂ | Data not available |
| Phenyl C1' | Data not available |
| Phenyl C2'/C6' | Data not- available |
| Phenyl C3'/C5' | Data not available |
Q & A
Q. What are the key synthetic challenges in preparing 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol, and how can they be methodologically addressed?
The synthesis involves introducing both benzyloxy and chloromethyl groups to the pyridine core. A common challenge is selectivity during functionalization. For example, the benzyloxy group may require protection during chlorination steps to avoid unwanted side reactions. Evidence suggests using protective group strategies (e.g., acid-labile groups) to shield the hydroxyl group during chloromethylation . Additionally, nucleophilic substitution under controlled pH and temperature (e.g., 0–5°C in anhydrous DCM) can improve yield and purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization typically combines spectroscopic and computational methods:
- NMR : The chloromethyl (-CH2Cl) group shows distinct triplet signals at δ 4.5–4.7 ppm in H NMR, while the benzyloxy aromatic protons appear as multiplets at δ 7.2–7.4 ppm .
- Mass Spectrometry : The molecular ion peak [M+H] at m/z 263.7 (CHClNO) confirms the molecular formula .
- X-ray Crystallography : If crystals are obtainable, bond angles and distances can validate the spatial arrangement of substituents (see analogous pyridine derivatives in ) .
Q. What are the reactivity trends of the chloromethyl group in this compound?
The chloromethyl group is highly electrophilic, making it prone to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. For instance:
- Substitution : Reacting with primary amines (e.g., ethylenediamine) forms pyridinyl-alkylamine derivatives, useful in drug discovery .
- Elimination : Heating in the presence of DBU (1,8-diazabicycloundec-7-ene) may yield vinylpyridine byproducts, requiring careful monitoring .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its potential as an enzyme inhibitor?
The compound’s pyridine core and benzyloxy group mimic natural cofactors, suggesting interactions with enzymes like heat shock proteins (HSPs) or kinases. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to ATP-binding pockets. For example:
- HSP90 Inhibition : The benzyloxy group may occupy hydrophobic regions of the N-terminal domain, while the chloromethyl group could form covalent adducts with cysteine residues .
- Comparative Analysis : Structural analogs with hydroxyl instead of benzyloxy groups show reduced activity, highlighting the importance of lipophilicity in membrane penetration .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Purity Validation : Use HPLC-MS (≥98% purity) to exclude confounding byproducts .
- Dose-Response Curves : Test activity across a wide concentration range (e.g., 0.1–100 µM) to identify true efficacy vs. cytotoxicity .
- Orthogonal Assays : Confirm enzyme inhibition via both fluorescence polarization and calorimetry .
Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the chloromethyl group with a trifluoromethyl (-CF3) group to enhance metabolic stability .
- Prodrug Approaches : Mask the hydroxyl group with acetyl or phosphate esters to improve solubility .
- SAR Studies : Systematic variation of the benzyloxy substituent (e.g., electron-withdrawing groups) can optimize target engagement and reduce off-target effects .
Q. How can computational modeling guide the optimization of this compound for specific targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to HSP90 over 100 ns to assess stability of ligand-receptor interactions .
- QSAR Models : Corrogate substituent electronic parameters (e.g., Hammett σ values) with IC50 data to predict activity .
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability or CYP450 interactions .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products of this compound?
Q. How can researchers address low yields in large-scale synthesis?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic chlorination steps .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
